N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Morpholine Introduction: The morpholine moiety is introduced via a substitution reaction, often using morpholine as a nucleophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the triazine ring or the phenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl rings and the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: It may be incorporated into polymers or used as a precursor for advanced materials with unique properties.
Biology and Medicine
Pharmacology: The compound has potential as a pharmaceutical agent, particularly in the treatment of diseases where triazine derivatives are effective.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry
Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides or pesticides.
Electronics: It could be utilized in the development of electronic materials, including semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazine core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares structural similarities with the triazine derivative and is used in catalysis and material science.
N,N′-Bis(3,5-dimethylphenyl)urea: Another structurally related compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the combination of its triazine core with diverse functional groups, providing a versatile platform for various applications. Its specific substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound categorized under triazine derivatives. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
- Molecular Formula: C21H24ClFN6O
- Molecular Weight: 430.9 g/mol
The compound features a triazine core with diverse functional groups that enhance its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazine Core: Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions: Introduction of the morpholine moiety via nucleophilic substitution.
- Hydrochloride Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazine core is known to inhibit enzyme activity or modulate receptor function. The presence of phenyl and morpholine groups enhances binding affinity and specificity.
Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor properties. For example:
- A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated potent antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously .
- The compound's ability to inhibit the PI3K/Akt signaling pathway suggests potential applications in cancer therapy .
Antimicrobial Properties
Triazines have been recognized for their antimicrobial activities:
- Recent studies have shown that derivatives exhibit antibacterial and antifungal activities superior to commercial antibiotics .
- The compound's structure allows it to disrupt cellular integrity in pathogens, leading to cell lysis and death .
Comparative Analysis with Similar Compounds
Compound Name | Structural Similarity | Biological Activity | Notable Applications |
---|---|---|---|
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Shares triazine core | Catalysis and material science | Industrial applications |
N,N′-Bis(3,5-dimethylphenyl)urea | Similar functional groups | Organic synthesis | Pharmaceutical development |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other structurally related compounds.
Case Studies
Several case studies highlight the effectiveness of triazine derivatives in various biological contexts:
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTACQFMURZUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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